molecular formula C25H25F3N4O6 B1670213 Delamanid CAS No. 681492-22-8

Delamanid

Katalognummer: B1670213
CAS-Nummer: 681492-22-8
Molekulargewicht: 534.5 g/mol
InChI-Schlüssel: XDAOLTSRNUSPPH-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Delamanid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese von Methoxy- und Keto-Mycolsäuren hemmt, die essentielle Bestandteile der Mycobakterien-Zellwand sind. Es ist ein Prodrug, das zur Aktivierung durch das mycobakterielle F420-Coenzymsystem, einschließlich der Deazaflavin-abhängigen Nitroreduktase, benötigt wird. Diese Aktivierung führt zur Bildung von reaktiven Stickstoffspezies, die die Synthese von Mycolsäuren stören und letztendlich die Bakterien abtöten .

Ähnliche Verbindungen:

    Pretomanid: Ein weiteres Nitroimidazol-Derivat, das zur Behandlung von Tuberkulose eingesetzt wird.

    Isoniazid: Ein Anti-Tuberkulose-Medikament der ersten Wahl, das die Mycolsäure-Synthese hemmt.

    Rifampicin: Ein Antibiotikum, das die bakterielle RNA-Synthese hemmt.

Vergleich:

Der einzigartige Wirkmechanismus von this compound und seine Wirksamkeit gegen medikamentenresistente Stämme machen es zu einer wertvollen Ergänzung des Arsenals von Antituberkulose-Medikamenten.

Wirkmechanismus

Delamanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase ( Ddn ), an enzyme which uses dihydro-F 420 (reduced form), into nitric oxide and a highly reactive metabolite . This metabolite attacks the synthesis enzyme DprE2, which is important for the synthesis of cell wall arabinogalactan, to which mycolic acid would be attached .

Safety and Hazards

The primary safety concern with delamanid is QTcF interval prolongation, although this observation has thus far not been associated with any clinical cardiac events . Overall, this compound is a well-tolerated and safe anti-TB drug when compared to other drugs used to treat MDR-TB .

Zukünftige Richtungen

Our results highlight DprE2 as a potential antimycobacterial target and provide a foundation for future exploration into the active metabolites and clinical development of pretomanid and delamanid . In updated 2022 WHO guidelines, bedaquiline and this compound were recommended for all ages, consequently allowing bedaquiline to be used in both the shorter all-oral bedaquiline-containing regimen and the longer regimen for .

Biochemische Analyse

Biochemical Properties

Delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the mycobacterial cell wall . This inhibition is achieved through the F420 coenzyme mycobacteria system, which generates nitrous oxide . The interaction between this compound and these biomolecules disrupts the integrity of the bacterial cell wall, thereby exerting its antimycobacterial properties .

Cellular Effects

This compound’s impact on cellular processes is primarily observed in its effects on Mycobacterium tuberculosis. By inhibiting the synthesis of key cell wall components, this compound disrupts the normal function of the bacteria, leading to their eventual death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism associated with the synthesis and maintenance of the cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of methoxy- and keto-mycolic acid synthesis through the F420 coenzyme mycobacteria system . This system generates nitrous oxide, which contributes to the antimycobacterial properties of this compound . The active free radical produced by the mycobacterial F420-dependent nitroreductase coenzyme system is also a part of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

Its stability and long-term effects on cellular function have been observed in in vitro studies

Dosage Effects in Animal Models

Preliminary studies suggest that this compound has a dose-dependent effect on the treatment of MDR-TB

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of mycolic acids . It interacts with the F420 coenzyme mycobacteria system, which plays a crucial role in these metabolic pathways

Transport and Distribution

It is known that this compound is primarily metabolized by albumin into the metabolite DM-6705

Subcellular Localization

Given its role in inhibiting the synthesis of cell wall components, it is likely that this compound localizes to areas of the cell where these synthesis processes occur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delamanid is synthesized through a multi-step process involving the formation of the imidazooxazole core followed by the introduction of various functional groups. The key steps include:

  • Formation of the imidazooxazole ring.
  • Introduction of the nitro group.
  • Attachment of the trifluoromethoxyphenoxy and piperidinylphenoxy groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Delamanid durchläuft verschiedene chemische Reaktionen, darunter:

    Reduktion: Die Nitrogruppe wird zu einem Amin reduziert.

    Oxidation: Der Imidazooxazol-Ring kann unter bestimmten Bedingungen oxidiert werden.

    Substitution: Funktionelle Gruppen am Imidazooxazol-Ring können durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

    Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle.

    Oxidation: Einsatz von Oxidationsmitteln wie Kaliumpermanganat.

    Substitution: Nucleophile Substitutionsreaktionen unter Verwendung geeigneter Nucleophile.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

    Pretomanid: Another nitroimidazole derivative used in the treatment of tuberculosis.

    Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.

    Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.

Comparison:

This compound’s unique mechanism of action and its efficacy against drug-resistant strains make it a valuable addition to the arsenal of antitubercular drugs.

Eigenschaften

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOLTSRNUSPPH-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218326
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

681492-22-8
Record name Delamanid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681492-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delamanid [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAMANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delamanid
Reactant of Route 2
Reactant of Route 2
Delamanid
Reactant of Route 3
Reactant of Route 3
Delamanid
Reactant of Route 4
Reactant of Route 4
Delamanid
Reactant of Route 5
Reactant of Route 5
Delamanid
Reactant of Route 6
Reactant of Route 6
Delamanid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.